D-threonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

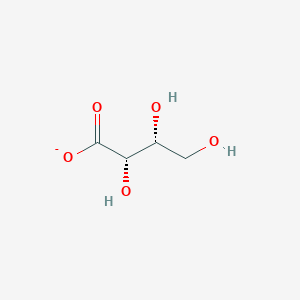

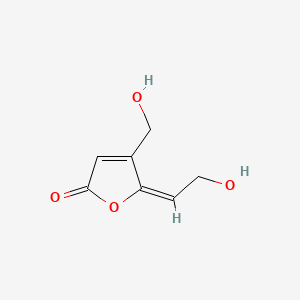

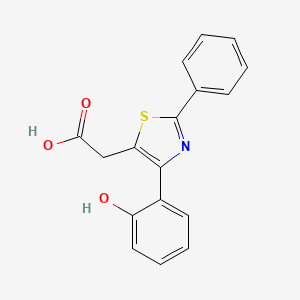

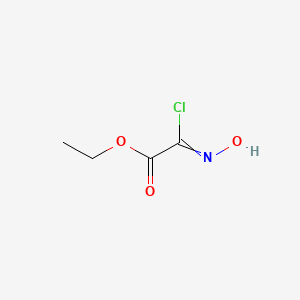

D-threonate is a threonate. It is a conjugate base of a D-threonic acid.

Applications De Recherche Scientifique

1. Pharmacokinetics and Safety

A study conducted on healthy Chinese volunteers to evaluate the pharmacokinetics of L-threonate after single or multiple oral administrations showed that calcium L-threonate was well tolerated. The study observed no pattern of dose-related adverse events, indicating its safety profile in the evaluated doses. It was absorbed rapidly and showed enhanced absorption with food intake, without systemic accumulation after repeated administrations (Wang, Hu, & Jiang, 2011).

2. Role in Cognitive Abilities

Research has demonstrated that oral administration of L-threonate, in combination with magnesium, can enhance learning and memory in young rats and prevent memory decline in aging rats and Alzheimer's disease model mice. Threonate is naturally present in cerebrospinal fluid, and its oral treatment elevates CSF threonate. It directly induces an increase in intracellular Mg(2+) concentration and upregulates expression of NR2B-containing NMDAR, boosting mitochondrial membrane potential and increasing functional synapse density in neuronal cultures. These effects are unique to threonate, highlighting its critical role in cognitive abilities (Sun, Weinger, Mao, & Liu, 2016).

3. Potential in Hair Loss Prevention

A study investigated the effect of L-threonate in attenuating dihydrotestosterone (DHT)-induced dickkopf-1 (DKK-1) expression, a key factor in androgen-potentiated balding. It was observed that L-threonate inhibited DKK-1 expression in dermal papilla cells and could be a promising treatment for the prevention of androgen-driven balding (Kwack, Ahn, Kim, Kim, & Sung, 2010).

4. Inhibitory Effects on Bone Resorption

Calcium L-threonate and sodium L-threonate have been studied for their inhibitory effects on bone resorption in rabbit's osteoclasts in vitro. The study found significant reduction in resorption area and concentration of C-telopeptide of type I collagen, indicating that L-threonate, especially calcium L-threonate, could inhibit bone resorption of osteoclasts in vitro (He, Tong, Li, & Wu, 2005).

5. Applications in Neuroinflammation and Pain Management

A study on magnesium-L-threonate showed its potential in preventing and restoring memory deficits associated with neuropathic pain by inhibition of TNF-α. The oral application of MgT was able to prevent and restore short-term memory deficits in an animal model of chronic neuropathic pain by reversing the dysfunction of the NMDAR, suggesting its application in treating memory deficits related to chronic pain (Wang et al., 2013).

Propriétés

Formule moléculaire |

C4H7O5- |

|---|---|

Poids moléculaire |

135.1 g/mol |

Nom IUPAC |

(2S,3R)-2,3,4-trihydroxybutanoate |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3+/m1/s1 |

Clé InChI |

JPIJQSOTBSSVTP-GBXIJSLDSA-M |

SMILES isomérique |

C([C@H]([C@@H](C(=O)[O-])O)O)O |

SMILES |

C(C(C(C(=O)[O-])O)O)O |

SMILES canonique |

C(C(C(C(=O)[O-])O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

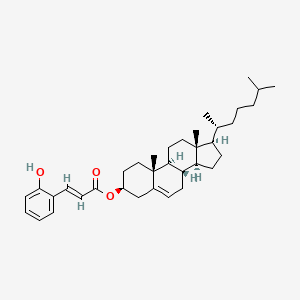

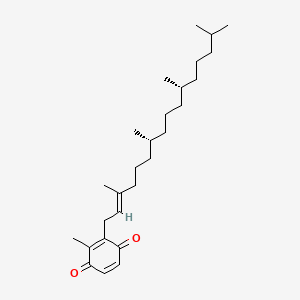

![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

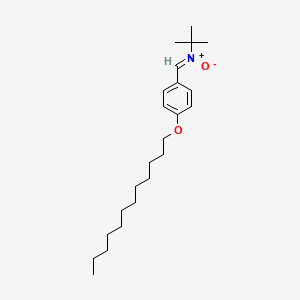

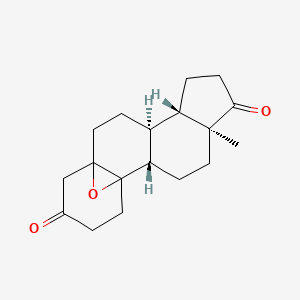

![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)